Pteridine-2-thiol Pteridine-2-thiol
Brand Name: Vulcanchem
CAS No.: 16878-76-5
VCID: VC3949929
InChI: InChI=1S/C6H4N4S/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
SMILES: C1=CN=C2C(=N1)C=NC(=S)N2
Molecular Formula: C6H4N4S
Molecular Weight: 164.19 g/mol

Pteridine-2-thiol

CAS No.: 16878-76-5

Cat. No.: VC3949929

Molecular Formula: C6H4N4S

Molecular Weight: 164.19 g/mol

* For research use only. Not for human or veterinary use.

Pteridine-2-thiol - 16878-76-5

Specification

CAS No. 16878-76-5
Molecular Formula C6H4N4S
Molecular Weight 164.19 g/mol
IUPAC Name 1H-pteridine-2-thione
Standard InChI InChI=1S/C6H4N4S/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
Standard InChI Key DAAQPMSPBHQGQA-UHFFFAOYSA-N
SMILES C1=CN=C2C(=N1)C=NC(=S)N2
Canonical SMILES C1=CN=C2C(=N1)C=NC(=S)N2

Introduction

Chemical and Physical Properties

Structural and Crystallographic Insights

X-ray crystallography reveals that pteridine-2-thiol forms centrosymmetric clusters through hydrogen bonding with solvents like dimethylformamide (DMF). These clusters exhibit π-π stacking interactions between aromatic rings and additional σ-π interactions with adjacent molecules . The dihedral angle between the pyrimidine and pyrazine rings is approximately 95.49°, contributing to its planar geometry .

Physicochemical Data

PropertyValueSource
Melting Point205°C
Boiling Point282.5±23.0 °C (predicted)
Water Solubility713.8 mg/L (22.5°C)
Density1.3717 g/cm³ (estimate)
Refractive Index1.5605 (estimate)
pKa0.27±0.20 (predicted)

The compound’s moderate water solubility and high melting point reflect its polarizable thione group and aromatic stability .

Synthesis and Reduction Pathways

Sodium Borohydride Reduction

Pteridine-2-thiol undergoes reduction with sodium borohydride (NaBH₄) to yield 3,4-dihydropteridine-2-thiol . This reaction involves the addition of hydrogen across the 3,4-double bond, saturating the pyrazine ring and altering the compound’s electronic profile. The dihydro derivative exhibits enhanced stability and serves as a precursor for further functionalization .

Covalent Hydration

In aqueous solutions, pteridine-2-thiol undergoes covalent hydration at the 3,4-double bond, forming a dihydrate . This reversible process is pH-dependent and influences the compound’s reactivity in nucleophilic environments.

Reactivity and Nucleophilic Additions

Michael Additions

Pteridine-2-thiol reacts with carbanionic reagents (e.g., acetylacetone, ethyl acetoacetate) in 1:1 adducts, yielding 4-substituted 3,4-dihydropteridine-2-thiols . For example:

  • Acetylacetone adds across the 3,4-position, forming a diketone-substituted derivative.

  • Dimedone generates a spirocyclic adduct via nucleophilic attack at the same site .

Sulfite Adduct Formation

Treatment with sodium hydrogen sulfite (NaHSO₃) produces a sulfonate adduct, highlighting the thione group’s susceptibility to electrophilic substitution .

Acid-Catalyzed Hydration

Applications in Organic Synthesis

Triflation and Cross-Coupling

Pteridine-2-thiol derivatives are triflated at the 6-position using triflic anhydride, generating intermediates for Suzuki-Miyaura and cyanation reactions . For example, triflate 13 (from pteridine-2,4,6-trione) undergoes palladium-catalyzed cyanation to form carbonitriles, which are hydrolyzed to carboxylic acids for peptide coupling .

Alkyne Functionalization

Sonogashira coupling of triflate 13 with terminal alkynes yields alkynyl-pteridines, which are hydrogenated to alkyl derivatives or cyclized via click chemistry to triazoles . These modifications expand the compound’s utility in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator